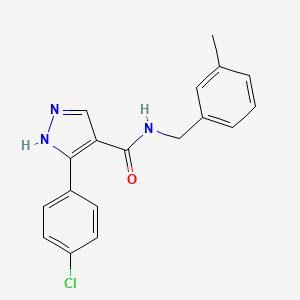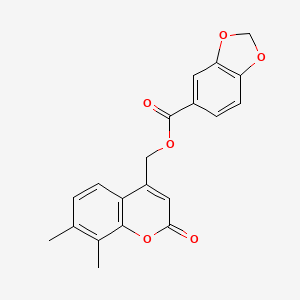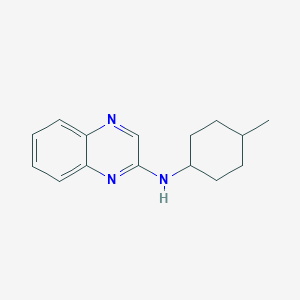
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields. CPPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activation and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its limited stability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has significant potential for future research. Some of the future directions include:
1. Studying the role of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in the treatment of various types of cancer, including breast, lung, and prostate cancer.
2. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Studying the anti-inflammatory and anti-oxidant properties of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide for the treatment of inflammatory diseases.
4. Developing new derivatives of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide with improved solubility and stability in biological fluids.
5. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a tool for studying the role of CK2 in various cellular processes.
Conclusion:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide is a potent inhibitor of CK2, which has significant potential for various research applications. It has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity, and low toxicity. However, it also has some limitations, including its low solubility and limited stability in biological fluids. Future research should focus on exploring the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in various research fields and developing new derivatives with improved properties.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3-methylbenzyl isothiocyanate, followed by the reaction with 1H-pyrazole-4-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine. The overall yield of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-3-2-4-13(9-12)10-20-18(23)16-11-21-22-17(16)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZSRPIMJTDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)